methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate
Description
Methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is a synthetic small molecule featuring a pyrazole core substituted with a methyl group (position 3), a sulfamoyl group linked to a 4-methylphenyl moiety (position 5), and an amide bond at position 4 connecting to a methyl benzoate ester. The sulfamoyl group (SO₂NH-) distinguishes it from pyrazole derivatives with sulfanyl (S-alkyl/aryl) or other sulfur-containing substituents.
Properties
IUPAC Name |
methyl 3-[[3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-12-7-9-15(10-8-12)24-30(27,28)19-17(13(2)22-23-19)18(25)21-16-6-4-5-14(11-16)20(26)29-3/h4-11,13,17,19,22-24H,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUBSXXVMVRAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NC3=CC=CC(=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription. β-catenin is a key component of the Wnt signaling pathway, which is involved in cellular proliferation and differentiation.
Mode of Action
The compound, also known as MSAB, interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686). This interaction leads to the ubiquitination and proteasomal degradation of β-catenin.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inducing the degradation of β-catenin, the compound inhibits Wnt signaling-dependent proliferation of cancer cells. This results in the suppression of tumor growth.
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 25 mg/ml, suggesting good solubility. The compound is typically stored at 2-8°C, indicating stability under refrigerated conditions.
Result of Action
The molecular effect of this compound’s action is the degradation of β-catenin, leading to the inhibition of the Wnt signaling pathway. On a cellular level, this results in the suppression of Wnt-dependent cancer cell proliferation. In vivo, daily intraperitoneal injection of the compound has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO or similar solvents are present. Additionally, the compound’s stability at 2-8°C suggests that it may be less stable and potentially less effective at higher temperatures.
Biological Activity
Methyl 3-{3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-amido}benzoate is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The compound's IUPAC name reflects its intricate structure, which includes a benzoate moiety, a pyrazole ring, and a sulfamoyl group. The structural formula can be represented as follows:
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways such as BRAF(V600E) and EGFR .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. Pyrazole derivatives have been documented to suppress the production of TNF-alpha and IL-6 in vitro, suggesting that this compound may operate through similar pathways .
Antibacterial and Antifungal Activity
Studies have reported that certain pyrazole derivatives possess antibacterial and antifungal properties. For example, compounds structurally related to this compound have demonstrated efficacy against various pathogenic bacteria and fungi, indicating a broad spectrum of antimicrobial activity .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. This includes binding to enzymes or receptors that play critical roles in cell signaling pathways associated with cancer progression and inflammation. The exact mechanism remains under investigation but is hypothesized to involve:
- Inhibition of Kinases : Targeting receptor tyrosine kinases (RTKs) that are often overactive in tumors.
- Modulation of Apoptosis : Inducing programmed cell death in cancer cells while sparing normal cells.
Case Studies
A recent study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Further analysis revealed increased apoptosis markers, suggesting that the compound effectively triggers apoptotic pathways in malignant cells.
| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |
|---|---|---|
| 0 | 100 | Low |
| 10 | 85 | Moderate |
| 25 | 60 | High |
| 50 | 30 | Very High |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with pyrazole-based analogs from the literature, focusing on structural variations, structure-activity relationships (SAR), and pharmacological implications.
Substituent Effects on the Pyrazole Core
Target Compound :
- Position 3 : Methyl group.
- Position 5 : Sulfamoyl group (SO₂NH-p-tolyl).
- Position 4 : Amide linkage to methyl benzoate.
- N1 : Unsubstituted (1H-pyrazole).
- Compounds (e.g., 4c): Position 3: Methylsulfanyl (SMe). Position 5: Benzoylamino group. N1: Phenyl substitution. Activity: 4c exhibited analgesic activity equipotent to pentazocine, attributed to the N1-phenyl group and benzoylamino substitution .
Key Difference : The target compound’s sulfamoyl group introduces hydrogen-bonding capability and enhanced polarity compared to the sulfanyl group in 4c. The absence of an N1 substituent may reduce steric hindrance but could diminish activity based on SAR trends from .
Sulfur-Containing Groups
- Sulfamoyl vs. Sulfanyl (SMe or S-aryl) is less polar but may enhance membrane permeability.
- Compound ([5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate): Features a sulfanyl group at position 4 and a difluorobenzoate ester. No activity data is reported, but fluorinated esters often improve metabolic stability .
Ester/Amide Modifications
- The target compound’s methyl benzoate ester at the 3-position of the benzene ring contrasts with ’s 2,6-difluorobenzoate ester. Fluorination typically enhances lipophilicity and bioavailability, whereas the methyl group in the target compound may prioritize solubility .
Data Tables: Structural and Functional Comparison
Table 1: Structural Comparison of Pyrazole Derivatives
Table 2: Pharmacological Trends from SAR Studies
Discussion and Implications
The target compound’s sulfamoyl group and unsubstituted N1 position suggest distinct physicochemical properties compared to analogs. Based on SAR trends:
- The sulfamoyl group may improve solubility and target binding but requires empirical validation.
- The absence of an N1 substituent could reduce activity, as seen in , where N1-phenyl enhanced potency .
- Further studies should explore sulfamoyl’s role in pyrazole derivatives, particularly in inflammation-related targets (e.g., COX-2 inhibition).
Q & A
Q. Table 1: Comparison of Synthetic Yields Under Varied Conditions
| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole Formation | DMF | None | 80 | 65 | |
| Sulfamoylation | DCM | Pyridine | 25 | 78 | |
| Amidation | THF | EDC/HOBt | 0–5 | 85 |
Basic: How can structural elucidation be systematically performed for this compound?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy:
- ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.1–8.0 ppm) .
- 2D NMR (COSY, HSQC) resolves connectivity, particularly for overlapping pyrazole and amide signals .
- X-ray Crystallography: Determines absolute configuration and confirms sulfamoyl group orientation (as in for analogous pyrazolones) .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected at m/z ~487.15) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
Methodological Answer:
SAR studies should focus on modifying key substituents while maintaining the pyrazole-benzoate core:
- Variable Groups:
- Sulfamoyl moiety: Replace 4-methylphenyl with halogenated or electron-withdrawing groups to assess binding affinity changes.
- Benzoate ester: Test methyl vs. ethyl esters to study hydrolysis resistance .
- Assay Design:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
- Cellular Uptake: Measure intracellular concentrations via LC-MS in cell lines (e.g., cancer models) .
Q. Table 2: Example SAR Data for Analogous Compounds
| R Group (Sulfamoyl) | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|
| 4-Methylphenyl | 0.45 | 3.2 | |
| 4-Chlorophenyl | 0.32 | 3.8 | |
| 4-Nitrophenyl | 1.20 | 2.9 |
Advanced: What computational strategies are effective for probing the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR). Prioritize binding poses where the sulfamoyl group forms hydrogen bonds with catalytic residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM/PBSA) .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors in the pyrazole ring) using tools like PHASE .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or compound purity. Mitigation strategies include:
- Replication: Repeat assays in independent labs with standardized protocols (e.g., ’s randomized block design for reducing bias) .
- Purity Validation: Use HPLC (≥95% purity, as in ) and LC-MS to exclude degradation products .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends obscured by outliers .
Basic: What methodologies ensure accurate assessment of compound purity and stability?
Methodological Answer:
- Chromatography:
- HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
- TLC: Monitor reaction progress with silica plates (Rf = 0.3–0.5 in ethyl acetate/hexane).
- Stability Studies:
- Forced Degradation: Expose to heat (60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
- Storage: Recommend −20°C under argon for long-term stability, based on sulfonamide sensitivity to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
